
4-Chloro-2-methyl-2-butenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-2-butenenitrile is an organic compound with the molecular formula C5H6ClN . It is a chemical of interest in various fields.
Synthesis Analysis
The synthesis of compounds similar to 4-Chloro-2-methyl-2-butenenitrile has been reported in the literature . For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The synthesis of these compounds involved neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methyl-2-butenenitrile consists of 5 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 115.561 Da .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . This includes free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen
Chemical Isomerization and Bond Transformations
4-Chloro-2-methyl-2-butenenitrile undergoes fascinating chemical transformations, particularly in the field of organometallic chemistry. For instance, its isomerization was observed when using catalytic amounts of [Ni(COD)2] and TRIPHOS, leading to the formation of Z- and E-2-methyl-2-butenenitrile, along with several nickel complexes resulting from C−CN and P−C bond cleavage (Acosta-Ramírez et al., 2008). Another study showcased the reactivity of 2-methyl-3-butenenitrile with Ni(0)-N-heterocyclic carbene complexes, confirming the isomerization into E- and Z-isomers of 2-methyl-2-butenenitrile and revealing insights into the C–H and C–CN bond activation mechanisms (Acosta-Ramírez et al., 2008).
Electrochemical Reduction and Surface Bonding
Electrochemical reduction of 2-butenenitrile has been studied due to its unique property of forming grafted polymer films. Interestingly, the slightly acidic hydrogen atom on its CH3 group inhibits the usual anionic polymerization, leading to the formation of nanometer-thick grafted films. This process also provides insights into the carbon-to-metal bond formation observed during electrochemical reduction (Deniau et al., 2006). The bonding of nitriles, including compounds like 2-methyl-3-butenenitrile, on semiconductor surfaces such as Ge(100)-2x1, has been extensively studied, revealing important factors controlling selectivity and competition on these surfaces (Filler et al., 2003).
Sensing and Adsorption Applications
Graphene oxide/NiO nanoparticle composite-ionic liquid modified carbon paste electrodes have been utilized for the selective sensing of compounds like 4-chlorophenol, demonstrating the potential application of nitriles in developing sensitive electrochemical sensors (Shabani‐Nooshabadi et al., 2016). Additionally, the ability of materials like graphene to remove compounds such as chloro-2-nitrophenol from aqueous solutions has been explored, highlighting the adsorption capabilities of nitriles and their derivatives (Mehrizad & Gharbani, 2014).
Wirkmechanismus
While the specific mechanism of action for 4-Chloro-2-methyl-2-butenenitrile is not explicitly mentioned in the search results, related compounds such as Methylchloroisothiazolinone have been studied. These compounds have an active sulfur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .
Safety and Hazards
The safety data sheet for a related compound, 2-Chloro-2-methylpropane, indicates that it is highly flammable and poses a danger if inhaled, ingested, or absorbed through the skin . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(E)-4-chloro-2-methylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c1-5(4-7)2-3-6/h2H,3H2,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUZUSQUHSUTJE-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


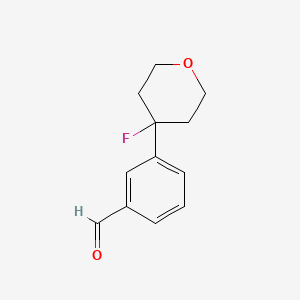
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2439560.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2439561.png)
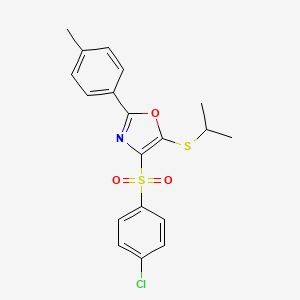
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2439565.png)
![3-bromo-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439569.png)

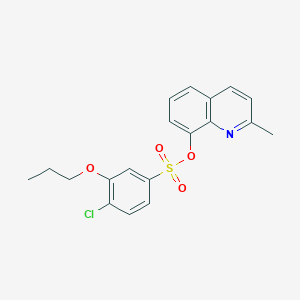

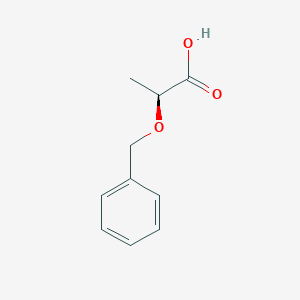
![[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2439576.png)
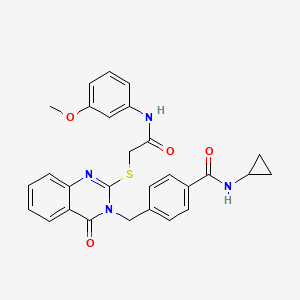
![N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine](/img/structure/B2439579.png)